molecular formula C25H28BrNO2 B15342467 (alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate CAS No. 101657-02-7

(alpha-(Hydroxymethyl)benzyl)trimethylammonium bromide diphenylacetate

Katalognummer: B15342467
CAS-Nummer: 101657-02-7
Molekulargewicht: 454.4 g/mol
InChI-Schlüssel: VBKBEUHDALYPGT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is a chemical compound with the molecular formula C25H28BrNO2 and a molecular weight of 454.399 g/mol . This compound is known for its unique structure, which includes a trimethylazanium group and a diphenylacetyl moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide typically involves the reaction of 2-(2,2-diphenylacetyl)oxy-1-phenylethanol with trimethylamine in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used in the reaction include dichloromethane or chloroform.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

[2-(2,2-Diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium bromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylazanium group and diphenylacetyl moiety make it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

101657-02-7

Molekularformel

C25H28BrNO2

Molekulargewicht

454.4 g/mol

IUPAC-Name

[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-trimethylazanium;bromide

InChI

InChI=1S/C25H28NO2.BrH/c1-26(2,3)23(20-13-7-4-8-14-20)19-28-25(27)24(21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18,23-24H,19H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

VBKBEUHDALYPGT-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.